molecular formula C14H12Br2 B1592733 4,4'-Dibromo-2,2'-dimethylbiphenyl CAS No. 31458-17-0

4,4'-Dibromo-2,2'-dimethylbiphenyl

Cat. No. B1592733
CAS RN: 31458-17-0
M. Wt: 340.05 g/mol
InChI Key: HEGPQHVSIHVFIP-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dimethylbiphenyl is a chemical compound with the formula C14H12Br2. It has a molecular weight of 340.05 .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-2,2’-dimethylbiphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with two bromine atoms and two methyl groups attached to the carbon atoms at the 4,4’ positions .


Physical And Chemical Properties Analysis

4,4’-Dibromo-2,2’-dimethylbiphenyl has a predicted density of 1.548±0.06 g/cm3 and a predicted boiling point of 353.4±37.0 °C .

Scientific Research Applications

Optical Nonlinearity

4,4'-Dibromo-2,2'-dimethylbiphenyl and similar compounds demonstrate interesting nonlinear optical properties. For instance, the optical nonlinearity of related dimethylbiphenyl compounds has been studied using a Z-scan technique, revealing potential applications in optical devices due to their reverse saturable absorption (RSA) mechanism (Zidan, Al-Ktaifani, & Allahham, 2015).

Electrochemical Synthesis and Polymerization

Electrochemical synthesis of poly(4,4'-biphenylenevinylene)s (PBPVs) from 2,2'-substituted 4,4'-dimethylbiphenyls offers insights into the creation of conductive polymers. These polymers, formed through the cathodic reduction of dibromomethyl biphenyls, showcase good yields and conductivity after doping with iodine vapors (Gruber & Li, 1999).

Catalysis and Chemical Formation

The formation of 4,4'-dimethylbiphenyl has been explored in reactions like the Ullmann coupling reaction, highlighting the role of various catalysts and the influence of reaction conditions on selectivity and activity. This research is fundamental in understanding the catalytic processes involved in the formation of such biphenyl compounds (Roberge & Hölderich, 2000).

Molecular Structure Analysis

Studies on the molecular structure of similar dimethylbiphenyl compounds, like 4,4'-diamino-3,3'-dimethylbiphenyl, provide valuable insights into the geometrical configurations of these molecules. This information is crucial in understanding their chemical and physical properties (Chawdhury, Hargreaves, & Sullivan, 1968).

properties

IUPAC Name

4-bromo-1-(4-bromo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPQHVSIHVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629872
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-dimethylbiphenyl

CAS RN

31458-17-0
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Colon, GT Kwiatkowski - Journal of Polymer Science Part A …, 1990 - Wiley Online Library
This paper describes a totally new method for the formation of high molecular weight aromatic polymers. High molecular weight polyarylethersulfones are produced by nickel catalyzed …
Number of citations: 162 onlinelibrary.wiley.com

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